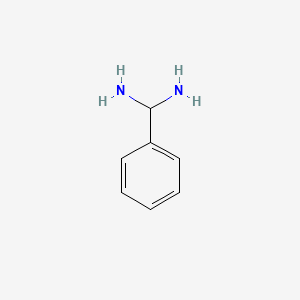
Diaminophenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diaminophenylmethane is typically synthesized through the condensation reaction of aniline with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions . The general reaction scheme is as follows:
2C6H5NH2+CH2O→(C6H4NH2)2CH2+H2O
In this reaction, two molecules of aniline react with one molecule of formaldehyde to form this compound and water as a byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process typically involves the use of continuous reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration . The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diaminophenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Diaminophenylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and resins.
Biology: Studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Widely used in the production of polyurethane foams, epoxy resins, and adhesives.
Mechanism of Action
The mechanism of action of diaminophenylmethane involves its ability to act as a bidentate ligand, forming hydrogen bonds with its amine hydrogen atoms. This property allows it to participate in various non-covalent interactions, making it useful in the formation of complex polymer structures . The molecular targets and pathways involved include interactions with other aromatic compounds and the formation of stable polymer networks.
Comparison with Similar Compounds
Similar Compounds
Diaminodiphenylmethane: Similar in structure but with different substituents.
Diaminotriphenylmethane: Contains an additional phenyl group, leading to different properties and applications.
Diaminodiphenylsulfone: Contains a sulfone group, which imparts different chemical properties.
Uniqueness
Diaminophenylmethane is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various polymers and resins. Its ability to form stable hydrogen bonds and participate in non-covalent interactions makes it particularly valuable in the production of high-performance materials .
Properties
CAS No. |
4463-43-8 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
phenylmethanediamine |
InChI |
InChI=1S/C7H10N2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H,8-9H2 |
InChI Key |
DYFXGORUJGZJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















